硫酸汞

描述

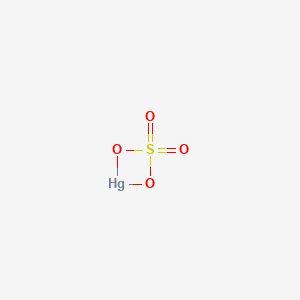

Mercury(II) sulfate, also known as mercury(II) sulfate, is a chemical compound with the formula HgSO₄. It is an odorless salt that forms white granules or crystalline powder. In water, it separates into an insoluble basic sulfate with a yellow color and sulfuric acid . This compound has significant historical and industrial relevance, particularly in the field of organic synthesis and analytical chemistry.

科学研究应用

Mercury(II) sulfate has diverse applications in scientific research:

作用机制

Target of Action

Mercuric sulfate primarily targets sulfhydryl groups in proteins and enzymes within organisms . It binds to these groups, disrupting their normal function and leading to a variety of downstream effects .

Mode of Action

Mercuric sulfate interacts with its targets by forming covalent bonds with the sulfhydryl groups in proteins and enzymes . This interaction disrupts the normal function of these proteins and enzymes, leading to changes in cellular processes .

Biochemical Pathways

Mercuric sulfate affects several biochemical pathways. For instance, it has been found to disrupt the energy generation for sodium transport in renal enzymes . Additionally, in microbes, the MerC efflux pump plays a critical role in maintaining intracellular mercury levels below toxic thresholds .

Pharmacokinetics

The pharmacokinetics of mercuric sulfate involve its absorption, distribution, metabolism, and excretion (ADME). An estimated 7 to 15% of orally administered inorganic mercury is absorbed by humans . Once absorbed, it binds with the sulfhydryl and selenohydryl groups on albumin present in the plasma .

Result of Action

The binding of mercuric sulfate to sulfhydryl groups in proteins and enzymes disrupts normal cellular processes, leading to a range of detrimental cellular changes. It induces the production of free radicals and alters cellular redox potential . This can lead to oxidative stress, DNA damage, and even cell death .

Action Environment

The action of mercuric sulfate can be influenced by various environmental factors. For instance, its solubility in water can affect its bioavailability and toxicity . In water, it separates into an insoluble basic sulfate with a yellow color and sulfuric acid . Moreover, its toxicity can be influenced by the presence of other substances in the environment .

生化分析

Biochemical Properties

Mercuric sulfate is known to interact with various biomolecules. It has a high affinity for sulfhydryl (–SH) groups, which are present in many cellular proteins and enzymes . This interaction can disrupt the normal function of these proteins and enzymes, potentially leading to cellular dysfunction .

Cellular Effects

Mercuric sulfate can have significant effects on various types of cells and cellular processes. It can cause damage to cellular components, including lipids, proteins, and DNA, accelerating cell dysfunction and death . High exposure to mercury, such as mercuric sulfate, can lead to complications like changes in the central nervous, digestive, and immune system .

Molecular Mechanism

The molecular mechanism of action of mercuric sulfate involves its interaction with biomolecules at the molecular level. The anhydrous compound features Hg 2+ in a highly distorted tetrahedral HgO 4 environment . This allows it to bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, mercuric sulfate can have long-term effects on cellular function. It is known to decompose in water to yellow mercuric subsulfate and sulfuric acid . This decomposition can affect the stability and degradation of the compound, influencing its long-term effects on cells .

Dosage Effects in Animal Models

The effects of mercuric sulfate can vary with different dosages in animal models. High exposure to mercury can cause symptoms like nausea, irritability, tremors, headache, hypertension, hallucinations, and even death in certain cases

Metabolic Pathways

Mercuric sulfate can be involved in various metabolic pathways. It alters the biology of the cell by disrupting many metabolic pathways and different physiological processes

Transport and Distribution

Mercuric sulfate can be transported and distributed within cells and tissues. It is known to be transported into target cells and organs through various mechanisms

Subcellular Localization

It is known to be able to enter cells and interact with various biomolecules

准备方法

Synthetic Routes and Reaction Conditions: Mercury(II) sulfate can be synthesized by treating elemental mercury with hot concentrated sulfuric acid:

Hg+2H2SO4→HgSO4+SO2+2H2O

Alternatively, it can also be prepared by reacting mercuric oxide with concentrated sulfuric acid:

HgO+H2SO4→HgSO4+H2O

These reactions require concentrated sulfuric acid to prevent hydrolysis .

Industrial Production Methods: In industrial settings, mercuric sulfate is often produced by the reaction of mercury with sulfuric acid under controlled conditions to ensure purity and yield. The process involves distillation and filtration steps to isolate the mercuric sulfate product .

化学反应分析

Types of Reactions: Mercury(II) sulfate undergoes various chemical reactions, including:

- In water, it hydrolyzes to form yellow mercuric subsulfate and sulfuric acid:

Hydrolysis: 3HgSO4+2H2O→HgSO4⋅2HgO+2H2SO4

When heated above 450°C, it decomposes to release mercury vapors, sulfur dioxide, and oxygen:Decomposition: HgSO4→Hg+SO2+O2

Common Reagents and Conditions: Mercury(II) sulfate reacts with various reagents under different conditions. For example, it reacts with chloride ions to form mercuric chloride, a common laboratory reagent .

Major Products: The major products formed from these reactions include mercuric subsulfate, sulfuric acid, and elemental mercury, depending on the reaction conditions .

相似化合物的比较

Mercury(II) sulfate can be compared with other mercury compounds, such as:

Mercuric chloride (HgCl₂): A highly toxic compound used in disinfection and preservation.

Mercuric nitrate (Hg(NO₃)₂): Used in the preparation of other mercury compounds and in analytical chemistry.

Mercurous chloride (Hg₂Cl₂):

Uniqueness: Mercury(II) sulfate is unique due to its specific applications in organic synthesis and analytical chemistry. Its ability to act as a catalyst in the production of acetaldehyde and its use in COD determination highlight its versatility and importance in various scientific fields .

属性

CAS 编号 |

7783-35-9 |

|---|---|

分子式 |

H2HgO4S |

分子量 |

298.67 g/mol |

IUPAC 名称 |

mercury;sulfuric acid |

InChI |

InChI=1S/Hg.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI 键 |

VZJXLUXABSAHBN-UHFFFAOYSA-N |

SMILES |

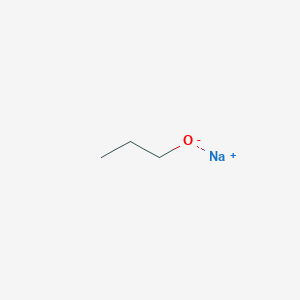

O=S1(=O)O[Hg]O1 |

规范 SMILES |

OS(=O)(=O)O.[Hg] |

颜色/形态 |

White granules or crystalline powder COLORLESS, RHOMBIC CRYSTALS |

密度 |

6.47 at 68 °F (USCG, 1999) 6.47 6.5 g/cm³ |

Key on ui other cas no. |

7783-35-9 |

物理描述 |

Mercuric sulfate appears as odorless white granules or crystalline powder. Denser than water. It is toxic by inhalation and by ingestion. It is used in medicine, for gold and silver extraction, and to make other mercury compounds. WHITE CRYSTALLINE POWDER. |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

相关CAS编号 |

7783-36-0 (mercury(1+)-H2O4S[2:1]) |

溶解度 |

Sol in hydrochloric acid, hot dil sulfuric acid, concentrated sodium chloride INSOL IN ALCOHOL, ACETONE, AMMONIA Reacts with water Solubility in water: reaction |

同义词 |

mercuric sulfate mercuric sulfate monohydrate mercurous sulfate mercury(I) sulfate mercury(II) sulfate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of mercuric sulfate is HgSO4, and its molecular weight is 296.65 g/mol. []

ANone: Mercuric sulfate forms a complex with chloride ions, effectively masking their interference in chemical reactions like the determination of Chemical Oxygen Demand (COD). [, , , , , ]

ANone: Mercuric sulfate, often in the presence of sulfuric acid, catalyzes the addition of water across the triple bond of alkynes, forming ketones. This reaction proceeds through the formation of an intermediate organomercury compound. [, , , , , ]

ANone: Historically, mercuric sulfate was used as a catalyst in the production of acetaldehyde from acetylene. It was also employed in various chemical syntheses, such as the conversion of alkynes to ketones and the preparation of furan derivatives from glucals. [, , , ]

ANone: While effective in masking chloride interference, mercuric sulfate is a hazardous substance that poses significant environmental risks. Consequently, researchers are exploring alternative masking agents and methods to minimize or eliminate its use. [, , , ]

ANone: Mercuric sulfate is highly toxic and can bioaccumulate in the environment. It poses risks to human health and ecosystems, contributing to mercury pollution in water bodies and impacting aquatic life. [, , , ]

ANone: Extreme caution is crucial when handling mercuric sulfate due to its acute toxicity. Exposure should be strictly avoided, and appropriate personal protective equipment, including gloves and respirators, must be used. []

ANone: Yes, the Minamata Convention on Mercury is an international treaty aimed at protecting human health and the environment from anthropogenic mercury emissions and releases. It imposes restrictions on the use, production, and trade of mercury-containing products, including mercuric sulfate. [, ]

ANone: Various analytical techniques are employed to detect and quantify mercuric sulfate, including atomic absorption spectrometry (AAS), inductively coupled plasma mass spectrometry (ICP-MS), and X-ray diffraction. [, ]

ANone: Researchers are investigating alternatives to mercuric sulfate, such as silver nitrate (AgNO3), aluminum sulfate [Al2(SO4)3], and ferric sulfate [Fe2(SO4)3], to eliminate or minimize mercury use in COD determination. [, , , ]

ANone: Computational chemistry tools can be used to model the interactions of mercuric sulfate with other molecules, predict its behavior in various environments, and aid in the development of safer and more environmentally friendly alternatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

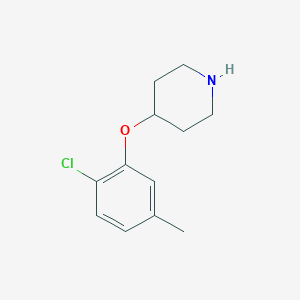

![(R)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)